![molecular formula C24H23N3O5 B2908490 methyl 4-({[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]carbamoyl}formamido)benzoate CAS No. 898433-06-2](/img/structure/B2908490.png)
methyl 4-({[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]carbamoyl}formamido)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-({[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]carbamoyl}formamido)benzoate is a complex organic compound that features a unique combination of indole, furan, and benzoate moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]carbamoyl}formamido)benzoate typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction, where furan reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Coupling of Indole and Furan: The indole and furan moieties are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Formation of the Carbamoyl Group: The carbamoyl group is introduced through the reaction of the coupled product with an isocyanate.
Esterification: Finally, the benzoate ester is formed through the esterification of the carboxylic acid with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and furan rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different physical and chemical properties.
Wissenschaftliche Forschungsanwendungen
Methyl 4-({[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]carbamoyl}formamido)benzoate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-inflammatory, anticancer, or antiviral agent.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: Its interactions with various biological targets can be studied to understand its mechanism of action and potential therapeutic uses.
Chemical Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of methyl 4-({[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]carbamoyl}formamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and furan rings can interact with hydrophobic pockets, while the carbamoyl and ester groups can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-({[2-(2,3-dihydro-1H-indol-1-yl)-2-(thiophen-2-yl)ethyl]carbamoyl}formamido)benzoate: Similar structure but with a thiophene ring instead of a furan ring.
Methyl 4-({[2-(2,3-dihydro-1H-indol-1-yl)-2-(pyridin-2-yl)ethyl]carbamoyl}formamido)benzoate: Contains a pyridine ring instead of a furan ring.
Uniqueness
The presence of the furan ring in methyl 4-({[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]carbamoyl}formamido)benzoate imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different heterocyclic rings.
Eigenschaften
IUPAC Name |
methyl 4-[[2-[[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]amino]-2-oxoacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O5/c1-31-24(30)17-8-10-18(11-9-17)26-23(29)22(28)25-15-20(21-7-4-14-32-21)27-13-12-16-5-2-3-6-19(16)27/h2-11,14,20H,12-13,15H2,1H3,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRYATVAQTRIVLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
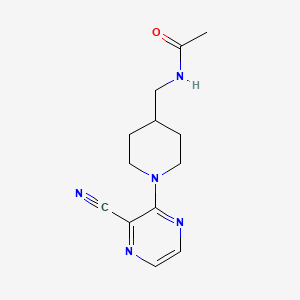
![N-(2-fluorophenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B2908408.png)
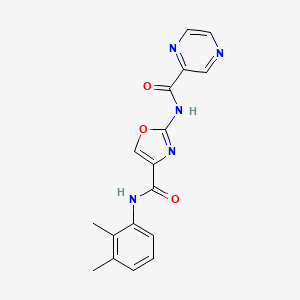

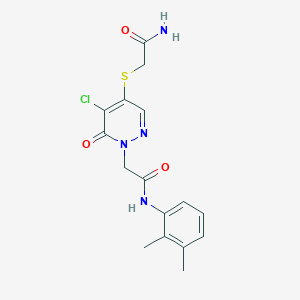
![2-[1-(Methylamino)cyclobutyl]ethanol;hydrochloride](/img/structure/B2908412.png)
![N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide](/img/structure/B2908415.png)
![ethyl 5-cyclopentaneamido-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2908416.png)
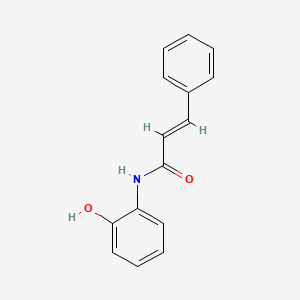
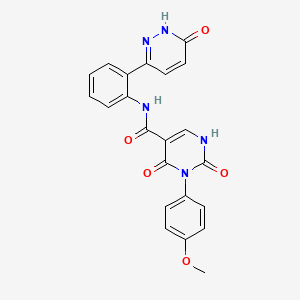

![2-methyl-N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)-6-(trifluoromethyl)pyrimidine-4-carboxamide](/img/structure/B2908423.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylthiophene-2-sulfonamide](/img/structure/B2908425.png)
![benzyl 2-{[3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B2908428.png)
